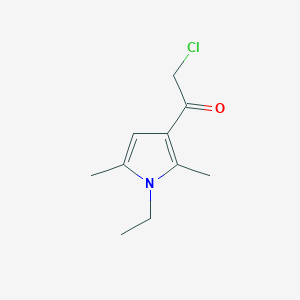![molecular formula C16H20N4O3 B2479922 N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-pentylethanediamide CAS No. 923689-74-1](/img/structure/B2479922.png)
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-pentylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalazinone derivatives, such as N,N-dimethyl-4-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzene-1-sulfonamide , are a class of compounds that have been studied for their potential biological activities. They often contain a phthalazine moiety, which is a bicyclic compound consisting of two fused benzene and pyridazine rings .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a phthalazine derivative with an appropriate amine or amide . For example, the synthesis of a key intermediate for olaparib, a drug used to treat ovarian cancer, involves the reaction of a phthalazine derivative with a fluorobenzene derivative .Molecular Structure Analysis
The molecular structure of similar compounds often includes a phthalazine ring, which may be substituted with various functional groups . The exact structure would depend on the specific substituents present in the compound.Chemical Reactions Analysis
The chemical reactions involving similar compounds would depend on the specific functional groups present in the compound. For example, compounds containing a phthalazine moiety can undergo reactions typical of heterocyclic compounds, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds would depend on their specific structure. For example, N,N-dimethyl-4-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzene-1-sulfonamide is a solid at room temperature .科学的研究の応用
Antimicrobial and Cytotoxicity Studies
- Synthesis and Application in Antimicrobial Activities : Research on modified Strobilurin derivatives, including phthalazin-1-yl derivatives, has shown promising antimicrobial activity. The synthesis of new derivatives from methyl-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate, prepared from phthalic anhydride, has been explored for their antimicrobial properties, demonstrating the potential for developing new antibacterial and antifungal agents (A. M. Sridhara et al., 2011).
Catalytic and Oxidative Properties
- Oxidation of C-H Bonds : Research into nonheme FeIVO complexes, which share structural similarities with phthalazin-1-yl derivatives, reveals their ability to oxidize strong C-H bonds at room temperature. This indicates the potential for such compounds to serve in oxidative catalysis, contributing to various chemical transformations with potential applications in synthetic chemistry (J. Kaizer et al., 2004).
Luminescence and Photophysical Properties
- Lanthanide Complexes for Luminescence : The synthesis and study of lanthanide complexes incorporating hydrazinophthalazine-derived chromophores have shown that such compounds are luminescent. This suggests potential applications in materials science, particularly in the development of new luminescent materials for sensing, imaging, and lighting technologies (Benjamin P. Burton‐Pye et al., 2005).
Synthesis and Chemical Reactions
- Microwave-assisted Syntheses of N-heterocycles : Utilizing derivatives related to phthalazin-1-yl compounds, research has explored microwave-assisted methods for synthesizing N-heterocycles. This demonstrates the versatility of such compounds in facilitating efficient and novel synthetic routes for producing complex chemical structures, which could have applications in pharmaceuticals and materials science (Fernando Portela-Cubillo et al., 2008).
Safety And Hazards
The safety and hazards associated with similar compounds would depend on their specific structure and biological activity. For example, N,N-dimethyl-4-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzene-1-sulfonamide has been associated with certain hazards, such as being harmful if swallowed, in contact with skin, or if inhaled .
将来の方向性
特性
IUPAC Name |
N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-pentyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-2-3-6-9-17-15(22)16(23)18-10-13-11-7-4-5-8-12(11)14(21)20-19-13/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,17,22)(H,18,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOYDKXUELSMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-pentylethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-Chlorobenzoyl)-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2479841.png)
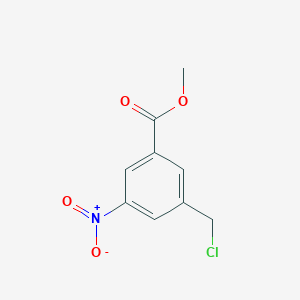
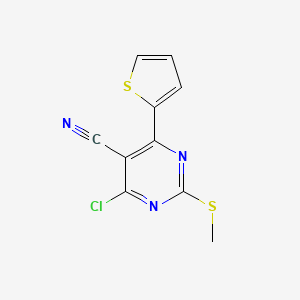
![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2479845.png)
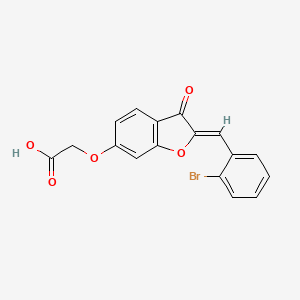
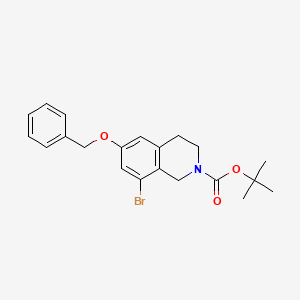
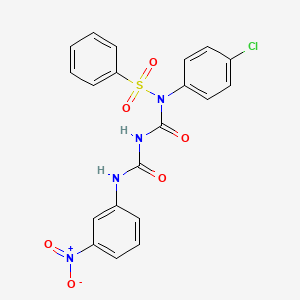
![1-(5,5-Dioxo-5lambda6-thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2479851.png)
![[(2,4-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2479852.png)
![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B2479853.png)
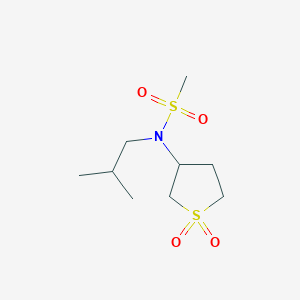
![3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2479855.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479857.png)
